molecular formula C10H8F2N4 B14388630 4,6-Difluoro-N-(4-methylphenyl)-1,3,5-triazin-2-amine CAS No. 89367-60-2

4,6-Difluoro-N-(4-methylphenyl)-1,3,5-triazin-2-amine

Cat. No.: B14388630
CAS No.: 89367-60-2
M. Wt: 222.19 g/mol
InChI Key: HQOPFALHPWRRCQ-UHFFFAOYSA-N
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Description

4,6-Difluoro-N-(4-methylphenyl)-1,3,5-triazin-2-amine is an organic compound belonging to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two fluorine atoms at positions 4 and 6, and a 4-methylphenyl group attached to the nitrogen atom at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-N-(4-methylphenyl)-1,3,5-triazin-2-amine typically involves the reaction of 4,6-difluoro-1,3,5-triazine with 4-methylaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-N-(4-methylphenyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazine ring to a dihydrotriazine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted triazines with various functional groups replacing the fluorine atoms.

    Oxidation: Triazine N-oxides.

    Reduction: Dihydrotriazine derivatives.

Scientific Research Applications

4,6-Difluoro-N-(4-methylphenyl)-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-N-(4-methylphenyl)-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-N-(4-methylphenyl)-1,3,5-triazin-2-amine
  • 4,6-Dibromo-N-(4-methylphenyl)-1,3,5-triazin-2-amine
  • 4,6-Difluoro-N-(4-ethylphenyl)-1,3,5-triazin-2-amine

Uniqueness

4,6-Difluoro-N-(4-methylphenyl)-1,3,5-triazin-2-amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

89367-60-2

Molecular Formula

C10H8F2N4

Molecular Weight

222.19 g/mol

IUPAC Name

4,6-difluoro-N-(4-methylphenyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C10H8F2N4/c1-6-2-4-7(5-3-6)13-10-15-8(11)14-9(12)16-10/h2-5H,1H3,(H,13,14,15,16)

InChI Key

HQOPFALHPWRRCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)F)F

Origin of Product

United States

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